molecular formula C20H20N2O2 B12571521 N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine CAS No. 202832-49-3

N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine

Cat. No.: B12571521
CAS No.: 202832-49-3
M. Wt: 320.4 g/mol
InChI Key: JJGYZGWHHMEVBD-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methoxyphenyl groups attached to a benzene-1,3-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The resulting benzene-1,3-diamine is then subjected to a substitution reaction with 4-methoxyphenyl halides in the presence of a base such as sodium hydroxide to yield N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine.

Industrial Production Methods

Industrial production methods for N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N~1~,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(4-methoxyphenyl)benzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges (holes) through the device, thereby enhancing its performance .

Properties

CAS No.

202832-49-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-diamine

InChI

InChI=1S/C20H20N2O2/c1-23-19-10-6-15(7-11-19)21-17-4-3-5-18(14-17)22-16-8-12-20(24-2)13-9-16/h3-14,21-22H,1-2H3

InChI Key

JJGYZGWHHMEVBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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